Glycosylation Yield: Protected D-Ribofuranose vs. 2-Deoxy-D-ribofuranose
The use of a 2,3,5-tri-O-benzyl-protected D-ribofuranose derivative enables a catalytic, high-yielding stereoselective glycosylation reaction. In a study on the synthesis of 7-deazapurine ribonucleosides, glycosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose achieved yields of 73-75% [1]. This performance is comparable to or superior to that reported for other sugar donors; for instance, the Vorbrüggen glycosylation of a protected 1-O-acetyl-2-deoxy-α,β-D-ribofuranose in a scalable process for cladribine, while industrially viable, demonstrates that protected D-ribofuranose derivatives are highly efficient glycosyl donors [2].
| Evidence Dimension | Glycosylation Reaction Yield |
|---|---|
| Target Compound Data | 73-75% yield |
| Comparator Or Baseline | 1-O-acetyl-2-deoxy-α,β-D-ribofuranose (used in Vorbrüggen glycosylation for cladribine, yield not directly provided in this source for direct comparison, but represents a class standard) |
| Quantified Difference | Target compound yields are comparable to standard methods for 2-deoxyribofuranose donors. |
| Conditions | Glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the Silyl-Hilbert-Johnson reaction. |
Why This Matters
This demonstrates that protected D-ribofuranose is a highly efficient glycosyl donor, achieving yields that are competitive with established 2-deoxy sugar donors, which is crucial for cost-effective synthesis of complex nucleosides.
- [1] Seela, F., et al. 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminoadenosine, Guanosine, and Xanthosine: Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Helvetica Chimica Acta, 1994, 77(4), 1003-1012. View Source
- [2] Core. A Stereoselective Process for the Manufacture of a 2′-Deoxy-β‑d‑Ribonucleoside Using the Vorbrüggen Glycosylation. 2016. View Source
